MAK683

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MAK683 是一种有效且选择性的口服多梳抑制复合物 2 (PRC2) 抑制剂,专门针对胚胎外胚层发育 (EED) 亚基。PRC2 通过组蛋白 H3 在赖氨酸 27 位的三甲基化 (H3K27me3) 来参与基因的转录抑制。 该途径的失调与各种恶性肿瘤有关,使 this compound 成为一种很有希望的癌症治疗候选药物 .

准备方法

MAK683 是通过一系列化学反应合成的,这些反应涉及形成三唑并嘧啶核心。合成路线通常涉及以下步骤:

三唑并嘧啶核心的形成: 这是通过在受控条件下使适当的前体环化来实现的。

功能化: 然后用各种取代基对核心结构进行功能化,以增强其对 EED 亚基的结合亲和力和选择性。

化学反应分析

Metabolic Pathways

MAK683 undergoes extensive hepatic metabolism characterized by oxidative transformations and secondary modifications. Key findings include:

Primary Oxidation Reactions

-

2-Hydroxylation of dihydrofuran ring : Forms alcohol metabolite M28 , which exists in equilibrium with its aldehyde intermediate .

-

Aldehyde oxidation : Generates carboxylic acid metabolite M26 .

-

Aldehyde reduction : Produces a reduced metabolite (exact structure unspecified) .

Secondary Modifications

-

N-demethylation : Occurs on the triazolopyrimidine moiety.

Major Metabolites and Pathways

| Metabolite ID | Structural Modification | Pathway | Species Observed |

|---|---|---|---|

| M28 | Dihydrofuran 2-hydroxylation | Phase I oxidation | Rat, Dog, Monkey, Human |

| M26 | Carboxylic acid formation from aldehyde | Phase I oxidation | Human, Monkey |

| M19 | N-demethylation | Phase I oxidation | Rat, Mouse, Dog |

| M45 | Fluorine displacement | Nucleophilic substitution | Rat, Human (traces) |

Data derived from in vitro studies using liver microsomes and hepatocytes .

Species-Specific Metabolism

-

Human : Dominated by M28 (alcohol) and M26 (carboxylic acid), accounting for 35% and 22% of total metabolites, respectively .

-

Rat : Exhibits higher rates of N-demethylation (M19: 18% abundance) .

-

Monkey : Shares metabolic similarities with humans but shows faster clearance of M28 .

Pharmacokinetic Stability

-

Half-life : Ranges from 2.5 hours (rat) to 6.8 hours (human) due to interspecies variability in CYP450 activity .

-

Oral bioavailability : 42–89% across preclinical species, attributed to moderate first-pass metabolism .

Clinical Pharmacodynamics

In phase 1 trials, this compound demonstrated dose-dependent H3K27me3 reduction (biomarker of PRC2 inhibition) at plasma concentrations ≥100 nM . No reactive metabolites were detected in human plasma, aligning with preclinical safety profiles .

科学研究应用

作用机制

MAK683 通过变构抑制 EED 亚基与 H3K27me3 的结合来发挥作用。这种抑制破坏了 PRC2 的功能,导致通常被该复合物抑制的基因重新激活。 This compound 的主要分子靶点是 PRC2 的 EED 亚基,所涉及的途径包括抑制 H3K27 位的组蛋白甲基化 .

相似化合物的比较

与其他 PRC2 抑制剂相比,MAK683 的特点是其对 EED 亚基的高度选择性和效力。类似的化合物包括:

生物活性

MAK683 is a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the interaction between embryonic ectoderm development (EED) and enhancer of zeste homolog 2 (EZH2). This compound has garnered attention for its potential therapeutic effects in various malignancies, particularly those characterized by mutations in the PRC2 pathway.

This compound functions by disrupting the EED-EZH2 interaction, which is crucial for PRC2's methylation activity on histone H3 at lysine 27 (H3K27). This inhibition leads to a decrease in trimethylated H3K27 (H3K27me3), a marker associated with transcriptional repression of tumor suppressor genes. By reducing H3K27me3 levels, this compound promotes the expression of genes involved in cellular senescence and inflammation, thereby inhibiting tumor growth and enhancing anti-tumor immunity .

In Vitro Studies

In preclinical studies, this compound demonstrated potent anti-proliferative effects across various cancer cell lines. The compound exhibited an IC50 value of 1.014 nM in HeLa cells, outperforming other PRC2 inhibitors such as EPZ6438 and EED226 . The selectivity of this compound is highlighted by its minimal impact on other histone modifications, indicating a focused mechanism of action.

Table 1: Comparative IC50 Values of PRC2 Inhibitors

| Compound | IC50 (nM) |

|---|---|

| This compound | 1.014 |

| EPZ6438 | 22.47 |

| EED226 | 209.9 |

Induction of Cellular Senescence

This compound has been shown to induce cellular senescence in sensitive tumor cells, characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal) and upregulation of senescence-associated secretory phenotype (SASP) factors. Notably, genes such as CDKN2A/p16 and GATA4 were significantly upregulated following treatment with this compound, contributing to cell cycle arrest and enhanced inflammatory responses within the tumor microenvironment .

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the efficacy of this compound in reducing tumor growth. For instance, in G401 xenografts, treatment with this compound resulted in a tumor growth inhibition (TGI) rate of 67.20% after 25 days . Additionally, no significant toxicity was observed at therapeutic doses, indicating a favorable safety profile for further clinical exploration.

Case Study: Clinical Trials

This compound is currently being evaluated in phase I/II clinical trials (CMAK683X2101) involving patients with advanced malignancies such as diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma. Early results from these trials indicate an overall response rate (ORR) of 62% at an 800 mg dose for non-Hodgkin lymphoma patients . The drug was well tolerated among participants, with minimal grade 3 or higher toxicities reported .

属性

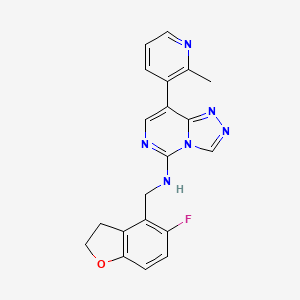

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951408-58-4 |

Source

|

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。